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molecular formula C5H3Cl2NO B012076 5,6-Dichloropyridin-3-ol CAS No. 110860-92-9

5,6-Dichloropyridin-3-ol

Cat. No. B012076
M. Wt: 163.99 g/mol
InChI Key: GMHPKIGFTDRQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04756739

Procedure details

Chlorodifluoromethane was passed at 50° C. into a mixture of 32.8 g (0.2 mol) of 5,6-dichloro-3-pyridinol in 200 ml of 1,4-dioxane and 40 g (1 mol) of sodium hydroxide in 100 ml of water until starting material was no longer present. The further procedure was then carried out as described in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2]([F:4])[F:3].[Cl:5][C:6]1[CH:7]=[C:8]([OH:13])[CH:9]=[N:10][C:11]=1[Cl:12].[OH-].[Na+]>O1CCOCC1.O>[Cl:5][C:6]1[CH:7]=[C:8]([O:13][CH:2]([F:4])[F:3])[CH:9]=[N:10][C:11]=1[Cl:12] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(F)F
Name
Quantity
32.8 g
Type
reactant
Smiles
ClC=1C=C(C=NC1Cl)O
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=NC1Cl)OC(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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